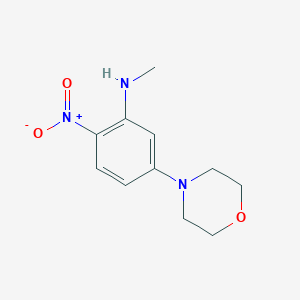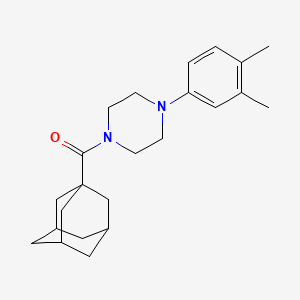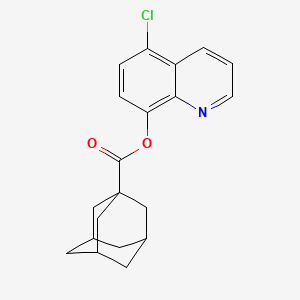
N-methyl-5-(4-morpholinyl)-2-nitroaniline
Overview
Description
N-methyl-5-(4-morpholinyl)-2-nitroaniline, also known as NMN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NMN is a nitroaniline derivative and has been extensively studied for its biological and chemical properties.
Scientific Research Applications
Synthesis of Benzimidazoles
N-methyl-5-(4-morpholinyl)-2-nitroaniline is used in the synthesis of benzimidazoles containing piperazine or morpholine skeletons, acting as glucosidase inhibitors with antioxidant activity. These compounds are designed and synthesized starting from this compound with various aldehydes, showcasing potential for in vitro antioxidant activities and glucosidase inhibition, better than the standard acarbose in some cases. This highlights its role in medicinal chemistry for developing new therapeutic agents (Özil, Baltaş, & Parlak, 2018).
Blocking Carcinogenic N-Nitroso Compounds Formation
Research shows that the formation of carcinogenic N-nitroso compounds can be blocked by ascorbic acid in reactions involving nitrous acid and various compounds including this compound. This study suggests a method to potentially reduce the risk of carcinogenic N-nitroso compounds formation from drugs, which could be lessened by combining such drugs with ascorbic acid (Mirvish, Wallcave, Eagen, & Shubik, 1972).
Synthesis of Pyrroloquinolines
This compound is involved in the synthesis of Pyrrolo[4,3,2-de]quinolines, indicating its use in complex organic synthesis processes. This highlights its application in the creation of specialized compounds with potential pharmaceutical or material science applications (Roberts, Joule, Bros, & Álvarez, 1997).
Study of Nitrosamine Formation
The compound is studied in the context of understanding nitrosamine formation, specifically looking at the reactions of S-nitrosocysteine with secondary amines including this compound. This research is relevant in the food industry and possibly in understanding nitrosamine-related carcinogenesis (Dennis, Davies, & McWeeny, 1979).
Antimalarial Activity
Further, it serves as a precursor in the synthesis of compounds tested for antimalarial activity, showcasing the broad spectrum of potential pharmacological applications. The derivatives prepared from this compound, through various synthetic pathways, exhibit significant activity against malaria, demonstrating its value in drug discovery (Werbel et al., 1986).
Properties
IUPAC Name |
N-methyl-5-morpholin-4-yl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-12-10-8-9(2-3-11(10)14(15)16)13-4-6-17-7-5-13/h2-3,8,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMABMSCNOKYNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4063641.png)
![1-{4-[(2-bromophenoxy)methyl]benzoyl}-2-methylpiperidine](/img/structure/B4063647.png)

![4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide](/img/structure/B4063663.png)
![2-(2-methylphenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4063674.png)
![1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B4063675.png)
![N-{1-[5-({2-[(3-bromo-4-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063688.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}acetamide](/img/structure/B4063700.png)


![methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B4063711.png)
![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide](/img/structure/B4063726.png)
![[1-(1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B4063738.png)
![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4063742.png)
